FX-909

描述

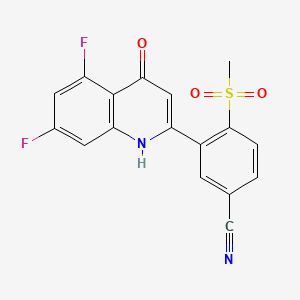

3-(5,7-Difluoro-4-oxo-1H-quinolin-2-yl)-4-methylsulfonylbenzonitrile is a fluorinated quinoline derivative featuring a sulfonyl group and a benzonitrile moiety. The quinoline core is known for its role in kinase inhibition, antimicrobial activity, and fluorescence properties, while the difluoro and sulfonyl groups may enhance metabolic stability and binding affinity.

属性

CAS 编号 |

2924573-90-8 |

|---|---|

分子式 |

C17H10F2N2O3S |

分子量 |

360.3 g/mol |

IUPAC 名称 |

3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)-4-methylsulfonylbenzonitrile |

InChI |

InChI=1S/C17H10F2N2O3S/c1-25(23,24)16-3-2-9(8-20)4-11(16)13-7-15(22)17-12(19)5-10(18)6-14(17)21-13/h2-7H,1H3,(H,21,22) |

InChI 键 |

RBUBBZVQPHSZEZ-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C#N)C2=CC(=O)C3=C(N2)C=C(C=C3F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)-4-methylsulfonylbenzonitrile typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the difluoro groups: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Attachment of the benzonitrile moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

Introduction of the methylsulfonyl group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

Substitution: The difluoro groups may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction of the nitrile group may produce primary amines.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of quinoline, including those with fluorinated substituents, exhibit enhanced activity against various bacterial strains. The presence of the difluoro group in the structure is believed to contribute to increased lipophilicity, enhancing membrane penetration and bioactivity against pathogens .

Anticancer Properties

Research has shown that quinoline derivatives possess anticancer properties. Specifically, compounds similar to 3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)-4-methylsulfonylbenzonitrile have been tested for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Material Science

Fluorescent Probes

The unique structure of 3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)-4-methylsulfonylbenzonitrile makes it suitable for use as a fluorescent probe in various applications. The fluorine atoms enhance the electronic properties of the molecule, making it useful in fluorescence microscopy and imaging techniques. This application is particularly relevant in biological research where tracking cellular processes is crucial .

Polymer Additives

In material science, this compound can be utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promising results in enhancing durability and resistance to environmental degradation .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Evaluation against bacterial strains | Enhanced activity noted due to fluorinated substituents |

| Anticancer Properties | Inhibition of cancer cell proliferation | Induction of apoptosis observed in vitro |

| Fluorescent Probes | Use in fluorescence microscopy | Improved electronic properties due to fluorine atoms |

| Polymer Additives | Enhancements in polymer formulations | Increased thermal stability and mechanical strength |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinoline derivatives, including 3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)-4-methylsulfonylbenzonitrile. The results indicated a significant reduction in bacterial growth rates compared to control groups, highlighting the potential for development into therapeutic agents against resistant bacterial strains .

Case Study 2: Anticancer Mechanism

In another study focusing on anticancer mechanisms, researchers synthesized several derivatives of the compound and assessed their effects on breast cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity and triggered apoptosis via mitochondrial pathways, suggesting a viable direction for future drug development .

作用机制

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The difluoro and methylsulfonyl groups may enhance binding affinity or selectivity.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Below is an analysis of key analogs from diverse chemical classes:

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences: The quinoline core in the target compound contrasts with the imidazopyridine (MPI) and nitroimidazole ([18F]-fluoromisonidazole) cores in the analogs. Quinoline derivatives are often explored for kinase inhibition due to their planar aromatic structure, whereas nitroimidazoles are utilized in hypoxia imaging . MPI’s imidazopyridine scaffold, combined with a selanyl group, is associated with redox-modulating properties, suggesting divergent biological targets compared to the sulfonyl- and fluoro-substituted quinoline .

Functional Group Impact: Fluorine Substituents: Both the target compound and [18F]-fluoromisonidazole incorporate fluorine atoms. In the latter, fluorine enhances radiotracer stability and tumor uptake . In the quinoline derivative, the 5,7-difluoro configuration may improve metabolic resistance and target binding. Sulfonyl vs. Selenyl Groups: The methylsulfonyl group in the target compound could enhance solubility and electrostatic interactions with proteins, whereas MPI’s selanyl moiety may participate in redox reactions, offering antioxidant benefits .

Nitrile Functionality :

- The benzonitrile group in the target compound is absent in the compared analogs. Nitriles often improve binding affinity through dipole interactions or serve as bioisosteres for carboxylic acids.

Research Findings and Hypotheses

- Kinase Inhibition Potential: The quinoline-4-one scaffold is a known hinge-binding motif in kinase inhibitors (e.g., EGFR, VEGFR). The difluoro and sulfonyl groups may optimize steric and electronic interactions with ATP-binding pockets.

- Antimicrobial Activity: Fluoroquinolones (e.g., ciprofloxacin) demonstrate broad-spectrum antimicrobial effects. The difluoroquinoline derivative could exhibit enhanced activity against resistant strains, though experimental validation is needed.

- Imaging Applications : While [18F]-fluoromisonidazole targets hypoxic tissues, the target compound’s fluorine atoms and aromatic system might position it as a candidate for fluorescence-based imaging, though this remains speculative.

生物活性

3-(5,7-Difluoro-4-oxo-1H-quinolin-2-yl)-4-methylsulfonylbenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with fluorine and a methylsulfonyl group, which enhances its pharmacological properties. The molecular formula is , and it possesses a complex structure that influences its interaction with biological targets.

Antimicrobial Properties

Research indicates that 3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)-4-methylsulfonylbenzonitrile exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disruption of bacterial enzyme functions, which are crucial for their survival.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The quinoline moiety is known for its ability to interact with DNA, leading to cell cycle arrest and programmed cell death. Research has highlighted its effectiveness against specific cancer types, including breast and lung cancers.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, disrupting essential cellular functions.

- DNA Interaction : The compound can intercalate into DNA strands, affecting replication and transcription processes.

- Receptor Modulation : It selectively binds to receptors involved in cellular signaling pathways, altering their activity and downstream effects.

Case Studies

Several studies have been conducted to evaluate the efficacy of 3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)-4-methylsulfonylbenzonitrile:

Synthesis Methods

The synthesis of 3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)-4-methylsulfonylbenzonitrile typically involves multi-step organic reactions:

- Fluorination : Introduction of fluorine atoms into the quinoline structure.

- Sulfonation : Addition of the methylsulfonyl group.

- Benzonitrile Formation : Coupling reactions to form the final nitrile derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。